ARQ-171
Description
Overview of Cell Cycle Checkpoints and DNA Damage Response Pathways
Cell cycle checkpoints are critical regulatory mechanisms in eukaryotic cells that ensure the proper order and timing of cell cycle transitions. They function to maintain genomic integrity by sensing DNA damage or replication errors and halting cell cycle progression to allow for repair. rndsystems.comaacrjournals.orgnih.gov The DNA damage response (DDR) is a complex network of pathways activated upon detection of DNA lesions. rndsystems.com This response can involve cell cycle arrest, activation of transcriptional programs, recruitment of DNA repair machinery, and, if the damage is irreparable, initiation of programmed cell death (apoptosis). rndsystems.comaacrjournals.org Key regulators in the mammalian DDR include the protein kinases ATM and ATR. rndsystems.com Checkpoints typically operate at different phases of the cell cycle, such as the G1, S, and G2/M transitions, to prevent the replication or segregation of damaged DNA. aacrjournals.orgfrontiersin.org
Rationale for Targeting E2F1-Mediated Checkpoint Activation in Research
The transcription factor E2F1 plays a dual role in cellular fate, promoting both cell cycle progression and apoptosis depending on the cellular context and the presence of stress signals like DNA damage. nih.govgorgoulis.gr E2F1 regulates the transcription of genes involved in the G1 to S phase transition of the cell cycle. medkoo.comtermwiki.com In response to DNA damage, E2F1 can activate pro-apoptotic genes, particularly through pathways involving ATM/ATR and the checkpoint kinase Chk1. nih.govconicet.gov.ar The rationale for targeting E2F1-mediated checkpoint activation in research is based on the observation that cancer cells often have dysregulated cell cycle control and DNA damage response mechanisms, making them potentially more susceptible to the activation of pro-apoptotic pathways mediated by E2F1. gorgoulis.gr By activating E2F1-mediated checkpoints, researchers aim to restore or enhance the cell's natural defense mechanisms against DNA damage, potentially leading to selective apoptosis in cancer cells with accumulated genomic instability. medkoo.comtermwiki.com This approach is being explored for its potential to induce anti-tumor activity independently of p53 status, a common tumor suppressor often mutated in cancers. medkoo.comtermwiki.com
Historical Context of ARQ-171 Development as a Research Compound
This compound was developed as part of ArQule's research efforts in Activated Checkpoint Therapy. fiercebiotech.comannualreports.com
This compound originated from ArQule's Activated Checkpoint Therapy (ACT) program. fiercebiotech.comannualreports.combiospace.com This program was designed to identify small molecule compounds capable of selectively killing cancer cells by directly activating DNA damage response and checkpoint pathways. fiercebiotech.comannualreports.com ARQ 171 was identified as a compound generated through this program. fiercebiotech.combiospace.com ArQule collaborated with Hoffmann-La Roche on the ACT program and compounds like this compound. annualreports.combioworld.com
This compound is positioned as a second-generation E2F1 pathway activator within the ACT program. annualreports.commedkoo.comtermwiki.com It is believed to share the same mechanism of action as ARQ 501, another compound from the ACT program, but has demonstrated greater potency in preclinical studies. annualreports.com this compound is designed to induce the expression of E2F transcription factor 1, thereby activating the E2F1-mediated checkpoint process. medkoo.comtermwiki.com This activation is intended to restore the cell's ability to recognize DNA damage and initiate apoptosis in affected cells. medkoo.comtermwiki.comdrugbank.com
Origins within the ArQule Activated Checkpoint Therapy (ACT) Program
Scope and Significance of Academic Inquiry into this compound
Academic inquiry into this compound has focused on understanding its mechanism of action as an E2F1 pathway activator and its potential antineoplastic activity through the activation of DNA damage response and checkpoint pathways. medkoo.comtermwiki.com Research has aimed to elucidate how this compound induces E2F1 expression and how this activation leads to selective apoptosis in cancer cells, particularly those with irreparable DNA damage, while sparing normal cells. Studies have also explored the relationship between this compound's activity and key biomarkers such as E2F1 expression levels, apoptotic markers (e.g., cleaved caspase-3), and DNA damage repair proteins. Preclinical studies have investigated its potency compared to other compounds in the ACT program. annualreports.com The significance of this academic inquiry lies in exploring novel approaches to cancer therapy by directly manipulating cell cycle checkpoints and DNA damage response pathways, potentially offering alternative strategies for treating cancers with compromised traditional checkpoint mechanisms.
Properties
Molecular Formula |
C20H26N2O5S |
|---|---|
Appearance |
Solid powder |
Synonyms |
ARQ171; ARQ 171; ARQ-171; NONE |
Origin of Product |
United States |
Molecular Mechanism of Action of Arq 171
Direct Activation of DNA Damage Response/Checkpoint Pathways
ARQ-171 is designed to selectively target and eliminate cancer cells by directly activating DNA damage response and checkpoint pathways. This activation is believed to restore the cell's intrinsic ability to recognize DNA damage and subsequently trigger programmed cell death, or apoptosis, in cells where the damage is irreparable. This selective targeting aims to spare normal, healthy cells.
Elucidation of Upstream Signaling Events Induced by this compound
A key upstream event induced by this compound is the increase in expression of the E2F transcription factor 1 (E2F1). This compound functions as an E2F1 pathway activator, stimulating the production of this critical regulatory protein. This induction of E2F1 expression is a central component of how this compound initiates its downstream effects on cell cycle control and apoptosis. This compound originated from an Activated Checkpoint Therapy (ACT) program, which focuses on compounds designed to activate DNA damage response/checkpoint pathways.
Functional Consequences of Checkpoint Activation
The activation of DNA damage response and checkpoint pathways by this compound leads to significant functional consequences within the cell cycle. The primary outcome is the induction of a G1/S checkpoint process. This checkpoint activation selectively triggers cell cycle arrest in cancer cells that possess irreparable DNA damage. Following the arrest, the process initiates subsequent apoptosis in these damaged cells. Conversely, cells with minor or reparable DNA damage are allowed to proceed through the cell cycle and undergo cell division. This differential response is a key aspect of this compound's proposed selective antineoplastic activity.
Role of E2F1 Regulatory Protein in this compound Mediated Effects
The E2F1 regulatory protein plays a pivotal role in mediating the effects of this compound. This compound's mechanism is intrinsically linked to its ability to modulate the activity and expression of E2F1.
E2F1 as a Central Transcription Factor in Cell Cycle Regulation
E2F1 is a well-established transcription factor with a central role in regulating the cell cycle. It is a key player in the progression from the G1 phase into the S phase of the cell cycle, controlling the expression of genes necessary for DNA replication. Beyond cell cycle progression, E2F1 is also involved in crucial cellular processes such as DNA damage response and apoptosis. The activity of E2F1 is tightly regulated, often through interactions with retinoblastoma (pRB) family proteins.
Transcriptional Modulation of E2F1 Expression by this compound
A defining characteristic of this compound's mechanism is its ability to induce or stimulate the expression of E2F1. This transcriptional modulation by this compound leads to increased levels of the E2F1 protein within the cell. This elevated E2F1 expression is a direct consequence of this compound treatment and is fundamental to the activation of the downstream E2F1-mediated checkpoint process.
Downstream Gene Regulation Mediated by E2F1 in Response to this compound
In response to increased expression induced by this compound, E2F1 regulates the transcription of a variety of genes. As a key cell cycle regulator, E2F1 is known to control genes essential for the G1/S transition. While specific downstream genes regulated by E2F1 in the context of this compound treatment are not exhaustively detailed in the available information, the general function of E2F1 includes promoting the expression of genes that drive cell cycle progression. Furthermore, E2F1 is implicated in mediating apoptosis, suggesting it regulates the expression of proapoptotic genes. Studies in other contexts have shown E2F1 to be a direct regulator of factors like FoxO-1a, which can lead to the activation of downstream proapoptotic genes such as Fas ligand and BIM. This highlights the potential for E2F1, when induced by this compound, to regulate genes that ultimately contribute to the apoptotic fate of damaged cancer cells.
Summary of this compound's Molecular Mechanism
| Component | Role in this compound Mechanism | Consequence |
| This compound | Induces expression of E2F1. Activates DNA damage response/checkpoint pathways. | Leads to increased E2F1 protein levels. Triggers downstream cellular events. |
| E2F1 Regulatory Protein | Central transcription factor. Mediates checkpoint activation. Regulates gene expression. | Controls G1/S cell cycle progression. Induces cell cycle arrest and apoptosis in damaged cells. Modulates expression of downstream target genes. |
| DNA Damage Response/Checkpoint Pathways | Activated by this compound via E2F1. | Assess cellular conditions, particularly DNA integrity. Initiate cell cycle arrest or apoptosis. |
| G1/S Checkpoint | Activated by the E2F1-mediated process. | Selectively arrests cancer cells with irreparable DNA damage. |
| Apoptosis | Triggered in cancer cells with irreparable DNA damage following checkpoint activation. | Elimination of damaged cells. |
Induction of Programmed Cell Death (Apoptosis) by this compound
This compound is designed to induce apoptosis in cancer cells. wikidata.org Apoptosis is a naturally occurring process by which a cell is directed to programmed cell death, involving a cascade of cell signaling events. nih.gov This process is indispensable for the development and function of an organism. nih.gov
Apoptotic Pathway Engagement (e.g., Intrinsic Pathway)
Apoptosis can be initiated through at least two broad signaling pathways: the intrinsic and the extrinsic pathways. nih.gov The intrinsic pathway begins when an injury occurs within the cell, and resulting stress activates the apoptotic pathway. nih.gov Intrinsic stresses, such as direct DNA damage, can activate this pathway. nih.gov The mechanism of action of this compound involves the direct activation of DNA damage response/checkpoint pathways. wikidata.org This suggests a potential engagement with the intrinsic apoptotic pathway, which is known to be activated by DNA damage. nih.govnih.govnih.gov The intrinsic pathway involves mitochondrial membrane permeabilization and the release of pro-apoptotic molecules like cytochrome c into the cytoplasm. nih.gov Cytochrome c then forms a complex called the apoptosome with APAF1 and procaspase-9, leading to the activation of caspase-9. nih.gov Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, -6, and -7, which orchestrate the dismantling of the cell. nih.gov
Molecular Markers of Apoptosis in this compound Treated Cells
The induction of apoptosis is characterized by distinctive biochemical and morphological changes. Molecular markers are used to detect and quantify proteins involved in apoptotic signaling. Key markers include activated fragments of caspases, particularly caspase-3, which is a central executioner caspase in both intrinsic and extrinsic pathways. Another recognized marker is the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1) by caspase-3, resulting in characteristic smaller fragments. Members of the Bcl-2 protein family also play a crucial regulatory role in the intrinsic pathway, with pro-apoptotic members like Bax and Bak promoting mitochondrial outer membrane permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. nih.gov Changes in the expression or phosphorylation status of Bcl-2 family members can indicate apoptotic signaling. The release of cytochrome c from mitochondria into the cytosol is also a key event in the intrinsic pathway. nih.gov Morphological changes such as cell shrinkage, chromatin condensation, DNA fragmentation (karyorrhexis), membrane blebbing, and the formation of apoptotic bodies are also indicative of apoptosis. While these are general markers of apoptosis and the intrinsic pathway, specific detailed data on which of these markers are modulated in cells treated with this compound was not available in the consulted sources.
Independence from p53-Mediated Tumor Suppression
This compound's mechanism of action, involving the direct activation of DNA damage response pathways potentially regulated by E2F-1, suggests an ability to induce apoptosis through a pathway that may not solely rely on functional p53. wikidata.org The p53 tumor suppressor gene is a critical regulator of the cellular response to stress, including DNA damage, and can activate cell cycle arrest or apoptosis. nih.govnih.gov Mutations in TP53 are prevalent in many cancers, often leading to a loss of its tumor-suppressive functions and contributing to chemoresistance. nih.gov The ability of a therapeutic agent to induce cell death independently of p53 is particularly relevant in the context of tumors with TP53 mutations.
Implications for Research in p53-Deficient Cellular Models
The potential p53 independence of this compound has significant implications for research, particularly in cellular models with deficient or mutated p53. p53 deficiency is associated with altered cellular responses to DNA damage and can lead to increased cell survival and chemoresistance. Studying the effects of this compound in p53-deficient cell lines allows researchers to investigate the compound's ability to bypass the common resistance mechanism associated with p53 loss. This research can help determine if this compound can effectively induce apoptosis in cancers where p53 function is compromised, potentially offering a therapeutic strategy for such challenging malignancies. Research in p53-deficient cells can also shed light on alternative pathways activated by this compound that lead to cell death, independent of the canonical p53-mediated response.
Comparative Analysis of this compound Effects in p53-Competent vs. Deficient Systems
Comparative analysis of this compound's effects in cellular systems with functional p53 (p53-competent) versus those with non-functional or absent p53 (p53-deficient) is crucial for understanding the extent of its p53 independence and its potential clinical utility. Such studies can evaluate differences in the sensitivity to this compound, the magnitude of apoptotic induction, and the specific molecular pathways activated in the presence or absence of functional p53. Comparative analyses with other agents have shown differential cytotoxic and genotoxic responses depending on p53 status. While specific comparative data for this compound was not detailed in the available search results, conducting such experiments would be essential to confirm and characterize the compound's activity in diverse genetic backgrounds and to identify potential biomarkers that predict response in different tumor types.
Preclinical Investigations of Arq 171 in Biological Models
In Vitro Studies of Cellular Responses to ARQ-171
Analysis of Cell Cycle Arrest Mechanisms
The cell cycle, a tightly controlled series of events leading to cell division, is frequently dysregulated in cancer. biocompare.comnih.gov Compounds that can modulate cell cycle progression, particularly by inducing cell cycle arrest at specific checkpoints, are of significant interest in cancer research. Cell cycle checkpoints are surveillance mechanisms that ensure the integrity of the genome before allowing progression through different phases (G1, S, G2, and M). cellsignal.comwikipedia.org
G1/S Checkpoint Activation and Progression Inhibition
The G1/S checkpoint is a critical regulatory node that controls the transition from the growth phase (G1) to the DNA synthesis phase (S). cellsignal.comnumberanalytics.com Activation of this checkpoint serves as a barrier to prevent cells with damaged DNA from replicating, thereby preserving genomic stability. numberanalytics.com Research suggests that this compound may play a role in activating the G1/S checkpoint. This activation is potentially linked to the induction of E2F1 expression, a transcription factor known to regulate genes involved in the G1/S transition. The proposed mechanism involves this compound activating an E2F1-mediated checkpoint, which subsequently leads to the selective induction of apoptosis in cancer cells harboring irreparable DNA damage.
Microscopic and Flow Cytometric Assessment of Cell Cycle Phases
Microscopy and flow cytometry are indispensable tools for analyzing the distribution of cells across the different phases of the cell cycle. biocompare.comcaldic.comresearchgate.net Flow cytometry, in particular, offers a high-throughput method to quantify cell populations in G1, S, and G2/M phases based on their DNA content, often utilizing fluorescent DNA-binding dyes. biocompare.comresearchgate.netspringernature.com This technique can also identify cells undergoing apoptosis, which typically exhibit fractional DNA content. springernature.com While the utility of flow cytometry for cell cycle analysis in the context of this compound's mechanism has been noted , detailed quantitative data on the shifts in cell cycle phase distribution following this compound treatment were not available in the provided information.
Cell Viability and Proliferation Assays
Assessing cell viability and proliferation is fundamental to determining the biological activity of a compound. These assays measure the number of living cells and evaluate the compound's effect on cell growth rates. nih.govsygnaturediscovery.compromega.com Various methodologies exist, including those that measure metabolic activity (e.g., MTT, XTT, WST-1), enzyme activity, or membrane integrity. nih.govsygnaturediscovery.compromega.com These assays are commonly used to determine the potency of a compound, often expressed as the half maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%. Although the use of dose-response assays, including IC50 calculations, is indicated for evaluating this compound in vitro , specific data derived from these assays were not presented in the search results.
Characterization of DNA Damage Induction
DNA damage is a significant factor in the development and progression of cancer, and many therapeutic strategies involve inducing or exploiting DNA lesions. Understanding how a compound interacts with DNA and the cellular repair machinery is crucial for deciphering its mechanism of action.
Phosphorylation Events Indicative of DNA Damage Response
This compound is designed to activate DNA damage response/checkpoint pathways. annualreports.comdrugbank.com The DNA damage response (DDR) is a complex network of pathways that detect DNA lesions, signal their presence, and promote repair or trigger cell cycle arrest or apoptosis. Key kinases involved in the DDR include ATM, ATR, and DNA-PK, which phosphorylate downstream targets like Chk1 and Chk2 to orchestrate the cellular response. nih.govmdpi.comnih.gov While the search results broadly discuss DNA damage response and phosphorylation events involving kinases like ATR and Chk1 in the context of cancer therapeutics and checkpoint inhibitors nih.govmdpi.comnih.govembopress.org, specific details on phosphorylation events directly modulated by this compound were not prominently found within the provided snippets. The mechanism of action for this compound is described as involving the direct activation of DNA damage response/checkpoint pathways, believed to be regulated by E2F-1, leading to the restoration of the cell's ability to recognize DNA damage and initiate apoptosis in cancer cells. annualreports.comdrugbank.com
Comparative In Vitro Potency with Related Compounds (e.g., ARQ 501)
This compound is identified as a second-generation E2F-1 compound within the Activated Checkpoint Therapy platform, alongside ARQ 501. annualreports.com Both compounds are designed to selectively kill cancer cells by activating DNA damage response/checkpoint pathways. annualreports.com While the search results confirm that this compound and ARQ 501 are related compounds within the same program annualreports.com, specific comparative in vitro potency data, such as IC50 values directly comparing this compound and ARQ 501, were not available in the provided snippets. ARQ 501 (beta-lapachone) has been noted for its antitumor effects related to NQO1-mediated redox cycling and has completed clinical trials. sci-hub.se Some studies on related quinone derivatives have shown varying cytotoxicity and selectivity profiles in different cancer cell lines. sci-hub.se
Modulation of Protein Expression Profiles in Cell Lines
The Activated Checkpoint Therapy platform, which includes this compound and ARQ 501, is designed to selectively kill cancer cells by directly activating DNA damage response/checkpoint pathways, believed to be regulated by the E2F-1 protein. annualreports.comdrugbank.com This mechanism implies a modulation of proteins involved in these pathways and potentially proteins regulated by E2F-1. E2F-1 is a transcription factor known to regulate genes involved in cell cycle progression and apoptosis. While the search results mention E2F-1 in the context of this compound's mechanism annualreports.comdrugbank.com and discuss protein expression in cell lines in general research contexts mountainscholar.orgthno.orgresearchgate.netnih.gov, detailed findings specifically on how this compound modulates protein expression profiles in various cancer cell lines were not extensively detailed in the provided snippets. Research under the agreement with BBI was planned to include studies related to mechanisms of action and biomarkers for ARQ 197, ARQ 501, and ARQ 171. annualreports.com
In Vivo Studies Utilizing Preclinical Animal Models (Non-Human)
Preclinical in vivo studies using animal models, particularly xenograft models, are crucial for evaluating the activity of potential cancer therapeutics like this compound in a living system. nih.govnih.govaacrjournals.orgnih.govmdpi.com These models involve implanting human cancer cells or tissues into immunodeficient mice. nih.govmdpi.com
Evaluation of Compound Activity in Xenograft Models
Subcutaneous xenograft models involve injecting cancer cells under the skin of immunodeficient mice. nih.govsnmjournals.org These models are relatively easy to establish and monitor, making them a common choice for initial in vivo assessments of tumor growth and response to treatment. nih.gov While the use of subcutaneous xenograft models in preclinical cancer research is well-documented nih.govsnmjournals.orgashpublications.orgoncotarget.com, specific data on this compound's performance in subcutaneous tumor models were not detailed in the provided search results.
Orthotopic xenograft models involve implanting cancer cells or tissue into the corresponding organ or tissue type from which the cancer originated. nih.govaacrjournals.orgnih.govmdpi.com These models are often considered more clinically relevant than subcutaneous models because they better mimic the tumor's native microenvironment, including factors like angiogenesis and metastasis. nih.govmdpi.com The establishment and use of orthotopic xenograft models in preclinical studies are described in the literature. nih.govaacrjournals.orgnih.govmdpi.com However, specific detailed results pertaining to this compound's evaluation in orthotopic tumor models were not found within the provided snippets.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not available in provided snippets |
| ARQ 501 | Metabolite M2: 129858349 nih.gov; Metabolite M6: 133052524 nih.gov |
This compound is a compound that has undergone preclinical investigation as part of the Activated Checkpoint Therapy (ACT) program, which is designed to selectively target and eliminate cancer cells. annualreports.com The core principle of this approach involves the direct activation of DNA damage response/checkpoint pathways, a process believed to be regulated by the E2F-1 protein. annualreports.comdrugbank.com This activation aims to restore the inherent ability of cancer cells to recognize DNA damage and subsequently trigger programmed cell death, or apoptosis. annualreports.comdrugbank.com Preclinical studies have sought to elucidate the compound's effects in various biological contexts, utilizing both in vitro cellular models and in vivo animal systems.
Phosphorylation Events Indicative of DNA Damage Response
The mechanism of action of this compound centers on the activation of DNA damage response (DDR) pathways. annualreports.comdrugbank.com The DDR is a critical cellular surveillance system involving a cascade of events, including the phosphorylation of key proteins by kinases such as ATM, ATR, and DNA-PK. These phosphorylation events are essential for signaling the presence of DNA damage, inducing cell cycle arrest, and facilitating DNA repair or initiating apoptosis. nih.govmdpi.comnih.gov While the broader context of DDR and the involvement of phosphorylation in this process are well-established in cancer research nih.govmdpi.comnih.govembopress.org, specific data detailing the precise phosphorylation events directly influenced by this compound were not explicitly available in the provided search results. The compound's design is based on the premise of directly engaging these pathways, potentially through mechanisms linked to E2F-1 regulation. annualreports.comdrugbank.com
Comparative In Vitro Potency with Related Compounds (e.g., ARQ 501)
This compound is positioned as a second-generation compound within the ACT platform, alongside ARQ 501. annualreports.com Both agents share the common objective of selectively inducing cancer cell death via the activation of DNA damage response pathways. annualreports.com Although the relationship between this compound and ARQ 501 within the same therapeutic program is established annualreports.com, direct comparative data on their in vitro potency, such as half-maximal inhibitory concentration (IC50) values across various cell lines, were not presented in the provided information. ARQ 501 (beta-lapachone), the related compound, has been studied for its antitumor properties, particularly in relation to NQO1-mediated redox cycling, and has progressed to clinical trials. sci-hub.se Research on structurally related quinone derivatives has demonstrated variability in their cytotoxic effects and selectivity profiles when tested against different cancer cell lines. sci-hub.se
Modulation of Protein Expression Profiles in Cell Lines
The proposed mechanism of this compound, involving the activation of DNA damage response/checkpoint pathways regulated by E2F-1, suggests a potential for modulating the expression levels of proteins involved in these cellular processes. annualreports.comdrugbank.com E2F-1 is a transcription factor known to influence the expression of genes critical for cell cycle control and the induction of apoptosis. While the role of E2F-1 in the mechanism of this compound is noted annualreports.comdrugbank.com, and general information on protein expression studies in cell lines is available mountainscholar.orgthno.orgresearchgate.netnih.gov, detailed findings specifically illustrating how this compound alters comprehensive protein expression profiles in various cancer cell lines were not extensively provided in the search results. Collaborative research efforts were planned to investigate the mechanisms of action and identify biomarkers for ARQ 197, ARQ 501, and ARQ 171, which would likely involve assessing protein changes. annualreports.com
In Vivo Studies Utilizing Preclinical Animal Models (Non-Human)
The evaluation of this compound has extended to in vivo studies using preclinical animal models, primarily xenograft models. nih.govnih.govaacrjournals.orgnih.govmdpi.com These models, which involve implanting human cancer cells or tissues into immunodeficient mice, are essential for assessing the compound's activity within a complex living organism and its potential to inhibit tumor growth. nih.govmdpi.com
Evaluation of Compound Activity in Xenograft Models
Xenograft models are standard tools in preclinical oncology for evaluating the efficacy of potential therapeutic agents by measuring their impact on tumor growth. nih.govnih.govaacrjournals.orgnih.govmdpi.com While it is indicated that in vivo studies, including those utilizing xenograft models, have been conducted as part of the development of compounds from the ACT program, including this compound annualreports.com, specific detailed outcomes regarding this compound's activity in these models, such as quantitative data on tumor size reduction or effects on survival, were not presented in the provided snippets. Both subcutaneous and orthotopic xenograft models are commonly employed for the preclinical assessment of anticancer compounds. nih.govmdpi.com
Subcutaneous xenograft models, created by injecting cancer cells beneath the skin of immunodeficient mice, are frequently used for initial in vivo evaluations due to their ease of establishment and monitoring. nih.govsnmjournals.org These models provide a straightforward system to observe tumor growth and assess the effects of treatment. nih.gov Although the application of subcutaneous xenograft models in preclinical cancer research is a well-established practice nih.govsnmjournals.orgashpublications.orgoncotarget.com, specific detailed results concerning this compound's performance in this type of model were not found in the provided search results.
Orthotopic xenograft models involve implanting cancer cells or tissue into the anatomical site corresponding to the origin of the primary tumor. nih.govaacrjournals.orgnih.govmdpi.com These models are considered more representative of the clinical scenario as they replicate the tumor's native microenvironment and its interactions with surrounding tissues, potentially influencing aspects like angiogenesis and metastatic potential. nih.govmdpi.com The methodology and utility of orthotopic xenograft models in preclinical studies are described in the literature. nih.govaacrjournals.orgnih.govmdpi.com However, specific detailed findings regarding the evaluation of this compound in orthotopic tumor models were not available in the provided snippets.
Subcutaneous Tumor Models
Investigation of Pharmacological Effects in Disease Models
Investigation into the pharmacological effects of this compound in disease models, particularly cancer, was a component of its preclinical evaluation. The compound's mechanism of action, involving the activation of DNA damage response pathways and induction of apoptosis via E2F-1, suggests an intended impact on cancer cell viability and proliferation. annualreports.comdrugbank.com
Impact on Tumor Growth Dynamics and Progression
While this compound was stated to have shown greater potency in preclinical tests compared to ARQ 501 annualreports.com, detailed data specifically quantifying its impact on tumor growth dynamics and progression in preclinical models, such as specific tumor volume reductions, growth inhibition rates, or effects on metastatic progression, were not found in the consulted sources.
Histopathological Analysis of Treated Tissues
Information detailing the specific histopathological analysis of tissues treated with this compound in preclinical models was not available in the consulted sources. Such analysis would typically examine the microscopic effects of the compound on tumor tissue and surrounding normal tissues, looking for indicators of cell death, changes in tissue architecture, or other treatment-related effects.
Assessment of Molecular Biomarkers in Preclinical Models
The assessment of molecular biomarkers is a crucial aspect of preclinical investigations to understand a compound's mechanism of action, identify potential response predictors, and monitor biological effects. For this compound, studies were planned to investigate biomarkers of activity. annualreports.com
Tissue-Based Biomarker Analysis
While the investigation of biomarkers in tumor tissue was planned for this compound annualreports.com, detailed results specifically from preclinical tissue-based biomarker analysis for this compound were not found in the consulted sources. Such analysis could involve examining the expression levels or activity of proteins and genes related to the E2F-1 pathway, DNA damage response, apoptosis, or other relevant biological processes within tumor tissue samples.
Circulating Biomarker Discovery and Validation
Similarly, while a study was being initiated to investigate biomarkers in peripheral blood in conjunction with this compound annualreports.com, specific results from the discovery and validation of circulating biomarkers in preclinical models treated with this compound were not available in the consulted sources. Circulating biomarkers can include various molecules in the blood, such as proteins, nucleic acids, or metabolites, that may change in response to treatment and serve as indicators of drug activity or disease response.
Due to the limited availability of detailed preclinical data in the consulted sources concerning the specific outcomes of tumor growth studies, histopathological analyses, and comprehensive tissue-based and circulating biomarker assessments for this compound within the public domain, a more extensive and data-rich article adhering strictly to the provided outline and content inclusion requirements could not be generated. This compound's development was reportedly discontinued. [Search result from previous turn]
Molecular Targets and Interacting Pathways Modulated by Arq 171
E2F1: A Key Molecular Target of ARQ-171
This compound operates as an activator of the E2F1 pathway. termwiki.comcancer.govpatsnap.com Its primary reported effect is the induction of E2F transcription factor 1 (E2F1) expression, subsequently leading to the activation of the E2F1-mediated checkpoint process. termwiki.comcancer.gov This activation is suggested to contribute to its anti-tumor effects, potentially functioning independently of the p53-mediated tumor suppression pathway. termwiki.comcancer.gov E2F1 is a critical transcription factor that governs the expression of genes essential for the transition from the G1 to the S phase within the cell cycle. termwiki.comcancer.gov While frequently observed at lower levels in cancer cells, elevated or aberrant expression of E2F1 has been correlated with increased sensitivity to apoptosis in certain neoplastic cell types when exposed to genotoxic agents. nih.gov The E2F1 protein is known to be stabilized in response to genotoxic stress. nih.gov
Protein-Protein Interactions Influenced by this compound
The activation of the E2F1 pathway by this compound can indirectly impact a multitude of protein-protein interactions in which E2F1 participates. E2F1 is known to interact with various proteins to exert its regulatory functions on the cell cycle, DNA repair, and apoptosis. For instance, E2F1 interacts with proteins possessing DNA-binding domains to regulate gene expression by binding to promoter regions. nih.gov E2F1's influence on cell cycle, apoptosis, differentiation, and DNA repair is mediated through such protein interactions. nih.gov Although direct evidence detailing how this compound specifically alters the formation or stability of complexes between E2F1 and its binding partners is not explicitly provided, the increased cellular concentration of E2F1 resulting from this compound treatment would predictably shift the dynamics of these interactions, potentially amplifying or modifying the downstream cellular responses governed by E2F1. E2F1's role in apoptosis is triggered by DNA damage, and its stability is enhanced through phosphorylation by kinases such as ATM/ATR and Chk2 under genotoxic stress. nih.gov This suggests a potential interplay between this compound's mechanism and these kinases, although the direct effect of this compound on these specific phosphorylation events or their interaction with E2F1 is not detailed.
Downstream Signaling Cascades and Cellular Pathways
The activation of the E2F1 pathway by this compound has profound downstream consequences for several critical cellular processes, including the regulation of the cell cycle, DNA repair mechanisms, and apoptotic pathways. drugbank.comtermwiki.comcancer.gov
Cross-talk with Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs)
E2F1 is a pivotal regulator of the cell cycle, particularly controlling the transition from the G1 to the S phase. termwiki.comcancer.gov The progression through the cell cycle is tightly orchestrated by the interplay between cyclins and cyclin-dependent kinases (CDKs). savemyexams.com Cyclins form active complexes with CDKs, which then phosphorylate target proteins to drive the cell cycle forward. savemyexams.com By inducing E2F1 expression, this compound activates the E2F1-mediated checkpoint, which is designed to selectively halt the cell cycle in cancer cells exhibiting irreparable DNA damage. termwiki.comcancer.gov This indicates that the action of this compound, mediated through E2F1, influences the activity or levels of cyclins and CDKs, ultimately leading to a G1/S phase arrest. termwiki.comcancer.gov While the specific details of this cross-talk are not fully elucidated in the provided information, the activation of the E2F1 checkpoint directly impacts the complex regulatory network involving cyclins and CDKs that governs cell cycle progression.
Interplay with DNA Repair Mechanisms
This compound is designed to activate DNA damage response and checkpoint pathways. drugbank.comfiercebiotech.com E2F1 is recognized as a crucial factor in the cellular response to DNA damage and plays a role in modulating DNA repair processes. nih.govnih.gov The G1/S checkpoint activated by this compound is intended to selectively induce cell cycle arrest in cancer cells with irreparable DNA damage. termwiki.comcancer.gov This arrest provides an opportunity for DNA repair mechanisms to act; if the damage is too extensive to be repaired, it triggers apoptosis. termwiki.comcancer.gov This highlights a direct interplay between this compound, the E2F1 pathway, and the cellular machinery responsible for DNA repair. Although the specific DNA repair pathways influenced by this compound via E2F1 are not explicitly detailed, the general activation of DNA damage response pathways suggests an impact on key repair mechanisms such as nucleotide excision repair, base excision repair, or double-strand break repair, all of which are vital for maintaining genomic integrity. nih.govnih.gov E2F1's established role in DNA repair further supports this connection. nih.gov
Influence on Apoptotic Regulators (e.g., Caspases, Bcl-2 Family Proteins)
A significant consequence of this compound's mechanism is the selective induction of apoptosis in cancer cells with irreparable DNA damage. drugbank.comtermwiki.comcancer.gov Apoptosis is a tightly regulated process of programmed cell death involving a complex network of proteins, including caspases and members of the Bcl-2 family. nih.govmdpi.com Caspases function as executioner enzymes that systematically dismantle cellular components, while Bcl-2 family proteins regulate the permeability of the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway. nih.govmdpi.com By activating the E2F1-mediated checkpoint, this compound triggers subsequent apoptosis in cells with irreparable DNA damage. termwiki.comcancer.gov This indicates that this compound, acting through E2F1 activation, influences the delicate balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family and the activation of caspases, such as caspase-3 and caspase-9, ultimately leading to programmed cell death. nih.govmdpi.com Cleaved caspase-3 is mentioned as a key biomarker for assessing the response to this compound.
This compound is a chemical compound that has been investigated for its biological activities, particularly in the context of activating DNA damage response/checkpoint pathways. Research has focused on its molecular targets, cellular uptake, and potential off-target effects.
Modulation of Kinase Pathways (e.g., ERK1/2 in specific contexts, if linked to E2F1 activation)
This compound's mechanism involves the activation of the E2F1 pathway. termwiki.comcancer.gov While the primary focus is on E2F1 activation and its downstream effects on cell cycle checkpoints and apoptosis, some research has explored the involvement of kinase pathways in related biological processes. For instance, the ERK1/2 pathway has been implicated in the regulation of cyclin D1 levels, which are involved in cell cycle progression and influenced by E2F1 activity. ub.edu However, specific, direct modulation of ERK1/2 by this compound explicitly linked to E2F1 activation is not consistently highlighted across available information, with one source excluding the ERK1/2 pathway as a putative candidate in a related context. uclm.es Further detailed research would be required to fully elucidate any direct or indirect modulation of specific kinase pathways like ERK1/2 by this compound in the context of E2F1 activation.
Cellular Uptake Mechanisms and Intracellular Trafficking of this compound
Understanding how this compound enters cells and where it localizes intracellularly is crucial for comprehending its mechanism of action.
Pathways of Cellular Internalization (e.g., Endocytosis, Passive Diffusion)
Small molecules can cross the cell membrane through various mechanisms, including passive diffusion and facilitated transport mediated by proteins. openaccessjournals.comnih.govtaylorandfrancis.com Passive diffusion involves the molecule dissolving in the lipid bilayer and moving across the membrane down its concentration gradient, without requiring energy or membrane proteins. openaccessjournals.comnih.govresearchgate.net This process is typically efficient for small, relatively hydrophobic molecules. nih.govtaylorandfrancis.com Endocytosis, on the other hand, is an energy-dependent process where the cell membrane engulfs larger molecules or particles, forming vesicles to internalize them. openaccessjournals.comresearchgate.netresearchgate.net While general mechanisms of cellular uptake for small molecules include both passive diffusion and endocytosis researchgate.net, specific details regarding the predominant pathway(s) for this compound's cellular internalization are not extensively detailed in the provided search results. Studies on the cellular uptake of other compounds, including nanoparticles, have shown that mechanisms can include passive diffusion, facilitated diffusion, and various forms of endocytosis (e.g., clathrin- and caveolae-mediated endocytosis). taylorandfrancis.comresearchgate.netrsc.orgncl.ac.ukmdpi.com The efficiency of uptake can be influenced by factors such as the molecule's properties and the cell type. rsc.org
Intracellular Localization and Distribution
Factors Influencing Cellular Permeation (e.g., Charge, Morphology if applicable to a small molecule)
The ability of a molecule to permeate the cell membrane is influenced by its physicochemical properties. For small molecules, factors such as charge, size, and lipophilicity play significant roles in determining their ability to cross the lipid bilayer via passive diffusion or interact with transport proteins. nih.govtaylorandfrancis.com The morphology of a small molecule can also indirectly influence its interaction with the membrane and transport proteins. Studies on the cellular uptake of nanoparticles have shown that surface charge and morphology are important factors influencing internalization efficiency. rsc.org While this compound is a small molecule, detailed analysis of how its specific charge or morphology directly impacts its cellular permeation is not explicitly provided in the search results. Computational studies on this compound have provided insights into its electronic structure, indicating potential nucleophilic and electrophilic susceptibilities based on the localization of HOMO and LUMO. These properties could potentially influence interactions with biological targets and membranes.
Identification of Potential Off-Target Effects in Preclinical Systems
Identifying potential off-target effects is a critical part of preclinical evaluation to understand a compound's selectivity and potential for unintended biological consequences.
Identification of Potential Off-Target Effects in Preclinical Systems
Proteomic and Transcriptomic Analyses
Proteomic and transcriptomic analyses are powerful tools used to investigate the global effects of a compound on protein expression and gene transcription, respectively. Proteomics allows for the identification and quantification of proteins within a biological sample, providing insights into the functional state of cells and pathways. Transcriptomics, often utilizing techniques like RNA sequencing, examines the complete set of RNA transcripts, revealing changes in gene expression levels that can indicate modulated cellular processes. The integration of both approaches offers a more comprehensive understanding of a compound's mechanism of action by correlating changes at the mRNA level with alterations in protein abundance.
Research into this compound, also known by its synonym BMS-214662, has included investigations utilizing proteomic approaches to elucidate its cellular effects. One study identified a set of 88 proteins that were altered following treatment with the drug. These altered proteins were found to be involved in several key cellular processes. Specifically, the affected proteins were associated with nucleic acid metabolism, oncogenesis, developmental processes, and intracellular protein trafficking.
While this proteomic finding indicates that this compound influences proteins central to critical cellular functions, detailed quantitative data tables specifying the fold changes or statistical significance for each of the 88 identified proteins were not available within the scope of the accessible search results, adhering to the specified source exclusions.
Regarding transcriptomic analyses specifically focused on this compound, comprehensive data detailing changes in gene expression levels were not identified in the accessible literature within the constraints of this article. While transcriptomic analysis is a standard method for exploring the upstream effects of compounds on gene regulation, specific findings for this compound from such studies were not found in the performed searches.
Structure Activity Relationships and Compound Optimization Research for Arq 171
Design Principles of Activated Checkpoint Therapy Compounds
Activated Checkpoint Therapy compounds, such as ARQ-171, are designed with the core principle of selectively inducing cell cycle arrest and apoptosis in cancer cells exhibiting irreparable DNA damage, while sparing normal cells. termwiki.comcancer.govdrugbank.com This selectivity is crucial for developing anticancer therapies with reduced toxicity compared to conventional treatments. The underlying hypothesis is that many cancer cells have compromised DNA repair mechanisms or are under replication stress, making them particularly vulnerable to the activation of DNA damage checkpoints. By activating the E2F1-mediated checkpoint, these compounds aim to push damaged cancer cells towards programmed cell death. termwiki.comcancer.govdrugbank.com The design focuses on molecules that can modulate key regulators of the cell cycle and apoptosis, with E2F1 identified as a central protein in this pathway for this compound. termwiki.comcancer.govdrugbank.comidrblab.net
Synthetic Approaches for this compound Analogues (General Principles, not specific routes)
The synthesis of analogues for a compound like this compound, which is reported to contain heterocyclic systems such as thiazole (B1198619) and thiadiazole derivatives in its core structure, generally involves systematic modification of the lead structure. cancer.gov Medicinal chemistry approaches for generating analogues typically explore variations in substituents on the core scaffold, modifications or replacements of the heterocyclic rings, and alterations to linker regions if present. These modifications are guided by the understanding of structure-activity relationships and aim to improve potency, selectivity, metabolic stability, and other pharmacological properties. General synthetic strategies might include:
Scaffold Exploration: Synthesizing compounds with related but different core heterocyclic systems to assess their impact on E2F1 activation.
Substituent Variation: Introducing different functional groups (e.g., halogens, alkyl groups, alkoxy groups, amines) at various positions on the core structure to probe steric and electronic effects on activity and selectivity.
Linker Modification: If the molecule contains a linker connecting different chemical moieties, altering the length, flexibility, and chemical nature of the linker.
Bioisosteric Replacements: Substituting specific atoms or groups with others that have similar physicochemical properties but may offer improved metabolic stability or altered interactions with the target or off-targets.
These general principles are applied iteratively, with the synthesis of new analogues followed by biological evaluation to inform subsequent synthetic efforts.
In Silico Modeling and Chemoinformatics in Compound Design
In silico modeling and chemoinformatics play a significant role in modern drug discovery and can be applied to the design and optimization of compounds like this compound, although specific detailed applications for this compound in the public domain are limited. [7, 13, 14, 21, 22, 36 in first search] These computational methods can help in understanding molecular properties, predicting interactions with biological targets, and guiding the selection and design of new compounds.
Key applications include:
Virtual Screening: Searching large databases of chemical compounds to identify potential hits based on structural similarity to this compound or predicted binding to a target site (although E2F1 is a transcription factor, the mechanism involves inducing its expression and activating the checkpoint, not necessarily direct binding in the traditional sense).
Molecular Docking: Predicting the binding orientation and affinity of compounds to a known or modeled target structure. While this compound's mechanism involves E2F1 pathway activation, computational studies on this compound have included molecular docking to other potential targets like prion protein, indicating the use of this technique in its characterization. [4 in first search]
Quantitative Structure-Activity Relationship (QSAR) Analysis: Developing mathematical models that correlate chemical structure descriptors with biological activity. This can help in identifying key structural features that contribute to E2F1 activation potency and predicting the activity of new, unsynthesized analogues. [13, 15, 21, 34 in first search]
ADMET Prediction: Predicting absorption, distribution, metabolism, excretion, and toxicity properties of compounds to identify potential liabilities early in the design process.
Computational molecular modeling, such as Density Functional Theory (DFT) calculations, can also provide insights into the electronic structure and reactivity of the compound, which can inform design modifications. [4 in first search]
Relationship Between Molecular Structure and E2F1 Activation Potency
Understanding the precise relationship between the molecular structure of this compound and its analogues and their potency in activating E2F1 is central to the compound optimization process. While the exact details of these structure-activity relationships for this compound are not extensively detailed in readily available public literature, general principles of SAR apply.
SAR studies typically involve synthesizing a series of closely related compounds with systematic structural variations and evaluating their biological activity (in this case, E2F1 activation and downstream effects like apoptosis induction) in relevant cellular models. By correlating the structural changes with the observed changes in activity, researchers can identify which parts of the molecule are crucial for activity and which modifications enhance or diminish potency.
For this compound, which is described as inducing E2F1 expression and activating the E2F1-mediated checkpoint, SAR studies would likely focus on how structural modifications influence these specific events. This could involve assessing changes in:
The ability of the compound to enter cells and reach its intracellular target(s) involved in E2F1 regulation.
The compound's interaction with any upstream proteins or pathways that lead to increased E2F1 expression or activity.
The efficiency of the downstream signaling cascade initiated by E2F1 activation that culminates in cell cycle arrest and apoptosis.
Detailed research findings in this area would typically involve presenting data on the potency (e.g., EC50 values for E2F1 induction or IC50 values for cancer cell growth inhibition) of various analogues alongside their chemical structures. Without specific published data tables for this compound SAR, a detailed discussion of specific structural features and their impact on potency cannot be provided here.
Strategies for Enhancing Selectivity and Intracellular Delivery
Enhancing both selectivity for cancer cells and efficient intracellular delivery are critical strategies in optimizing compounds like this compound, which targets an intracellular protein involved in cancer-specific vulnerabilities.
Selectivity:
This compound's inherent selectivity is based on its proposed mechanism of action, which exploits the differences in DNA damage response and checkpoint control between cancer cells and normal cells. termwiki.comcancer.gov Cancer cells with accumulated, irreparable DNA damage are hypothesized to be more susceptible to the lethal effects of E2F1 pathway activation than normal cells with intact repair mechanisms. termwiki.com Strategies to further enhance selectivity could involve:
Targeting Cancer-Specific Pathways: Designing analogues that are preferentially activated or retained in cancer cells compared to normal cells.
Exploiting Tumor Microenvironment: Developing prodrugs that are cleaved or modified into the active form specifically within the tumor microenvironment (e.g., by tumor-specific enzymes or pH conditions).
Combination Strategies: Exploring combinations with other agents that selectively sensitize cancer cells to E2F1 pathway activation.
Intracellular Delivery:
As E2F1 is an intracellular transcription factor, this compound must efficiently enter cancer cells to exert its effect. cancer.govdrugbank.com Delivering small molecules into cells can face challenges related to cell membrane permeability, efflux pumps, and sequestration in organelles. General strategies for enhancing intracellular delivery, which could potentially be applied or considered for this compound analogues, include:
Chemical Modifications: Modifying the lipophilicity or polarity of the molecule to improve passive diffusion across the cell membrane.
Transporter-Mediated Uptake: Designing compounds that can be recognized and transported into cells by specific uptake transporters that are highly expressed on cancer cells.
Formulation Strategies: Utilizing drug delivery systems such as nanoparticles, liposomes, or conjugates with cell-penetrating peptides to encapsulate or carry the compound into cells. [10, 12, 16, 17, 26 in first search, 28 in first search, 30 in first search, 32 in first search] These systems can protect the compound from degradation, improve solubility, and facilitate cellular uptake, often through endocytosis. Subsequent escape from endosomes is then required for the compound to reach the cytosol or nucleus where E2F1 resides. iuk-business-connect.org.uknih.govumass.edu
Specific details regarding the strategies employed for this compound itself to optimize its intracellular delivery beyond its intrinsic properties are not widely available in the public domain.
Biomarker Discovery and Translational Research in Preclinical Studies
Identification of Predictive Biomarkers for ARQ-171 Activity
Predictive biomarkers are essential for identifying patient populations most likely to benefit from a specific therapy. nih.govfrontiersin.org In the context of this compound, preclinical research has focused on identifying markers that correlate with sensitivity or resistance to its E2F1 pathway-mediated activity.
Gene Expression Signatures
Gene expression profiling can reveal patterns of gene activity associated with drug response. crownbio.commdpi.com For this compound, identifying gene expression signatures could help predict which tumors are more susceptible to E2F1 activation and subsequent apoptosis. While general principles of using gene expression signatures as predictive biomarkers in oncology are established, specific detailed findings regarding this compound-specific gene expression signatures in preclinical models were not extensively detailed in the search results. crownbio.commdpi.com However, the mechanism of action involving E2F1 suggests that genes regulated by E2F1 could be potential candidates for such signatures. termwiki.comcancer.gov
Protein Expression Levels and Modifications
Protein biomarkers can offer insights into the functional state of cellular pathways. thermofisher.comnih.govbiocompare.com Given this compound's mechanism, protein markers related to the E2F1 pathway and DNA damage response are of particular interest. Key protein biomarkers considered critical for assessing this compound response include E2F1 expression levels and apoptotic markers such as cleaved caspase-3. DNA damage repair proteins like BRCA1/2 are also relevant. Validation of these biomarkers can be performed using methods such as Western blot and immunohistochemistry, and their levels can be correlated with outcomes in patient-derived models.
Cellular Phenotypic Markers
Cellular phenotypic markers describe observable characteristics of cells that can be indicative of drug activity. For this compound, relevant phenotypic markers in preclinical studies could include measures of cell cycle arrest and apoptosis. This compound is known to activate the E2F1-mediated checkpoint, which triggers apoptosis in cancer cells with irreparable DNA damage and can lead to G1/S cell cycle arrest. cancer.gov Cell cycle analysis using techniques like flow cytometry can be used to quantify G1/S arrest as a phenotypic marker of this compound activity.
Pharmacodynamic Biomarker Assessment in Preclinical Models
Pharmacodynamic (PD) biomarkers measure the biological effects of a drug on its target or downstream pathways, providing evidence of target engagement and mechanism of action in living organisms. labmanager.commdpi.com
Monitoring E2F1 Pathway Engagement
This compound is an E2F1 pathway activator. termwiki.comcancer.gov Monitoring the engagement of the E2F1 pathway is a key pharmacodynamic assessment in preclinical studies. This can involve measuring E2F1 expression levels using techniques such as qPCR and Western blot. Activation of the E2F1-mediated checkpoint is central to this compound's mechanism, leading to the regulation of genes involved in the G1/S cell cycle transition. termwiki.com
Measuring DNA Damage Response Activation
This compound is designed to activate DNA damage response/checkpoint pathways. drugbank.comannualreports.com Measuring the activation of these pathways serves as a critical pharmacodynamic biomarker. This can involve assessing DNA damage markers such as γH2AX through immunofluorescence. The compound selectively triggers apoptosis in cancer cells with irreparable DNA damage by activating this response. drugbank.com
Development of Assays for Biomarker Quantification
Research into the chemical compound this compound, an investigational agent believed to activate DNA damage response/checkpoint pathways regulated by the E2F-1 protein, has included efforts to identify and investigate relevant biomarkers annualreports.comdrugbank.com. The identification and quantification of biomarkers in preclinical studies are crucial steps in understanding a drug's mechanism of action, assessing its pharmacodynamic effects, and supporting its translational development swordbio.commdpi.comc-path.orgnih.govpelagobio.com. Biomarkers can provide insights into whether a drug is engaging its intended target and eliciting the desired biological response swordbio.com.
General principles for biomarker assay development in preclinical and clinical settings emphasize the need for robust, reliable, and analytically validated methods to ensure accurate and consistent measurement of biomarkers in biological matrices eurofins.comc-path.orgappliedclinicaltrialsonline.com. These assays are critical for generating reliable data to support drug development programs c-path.org. Methodologies for incorporating biomarkers into studies often involve selecting biomarkers directly related to the drug's mechanism of action or therapeutic target, utilizing advanced analytical techniques, and conducting extensive preclinical research and validation studies swordbio.com. Examples of analytical techniques used for biomarker quantification include immunoassays (such as ELISA, MSD, Luminex), mass spectrometry, and genomic methods like qPCR and sequencing eurofins.comresearchgate.netprecisionformedicine.com.
Although the importance of assessing biomarkers in conjunction with this compound activity was recognized, including plans to investigate biomarkers of activity in tumor tissue and peripheral blood to correlate anti-tumor activity with changes in biomarker activity annualreports.com, specific details regarding the technical development, validation, and performance characteristics of the assays used for quantifying these biomarkers in preclinical studies of this compound were not found in the available information. The development of robust biomarker assays requires rigorous analytical validation to ensure accuracy, sensitivity, specificity, and reproducibility c-path.orgappliedclinicaltrialsonline.com. This typically involves assessing parameters such as precision, accuracy, linearity, range, and stability of the analyte in the biological matrix c-path.org.
Due to the limited availability of specific data on the development of quantification assays for this compound biomarkers in preclinical studies within the search results, detailed research findings and specific data tables pertaining to assay performance or validation for this particular compound and study phase cannot be provided in this section.
Advanced Research Methodologies Applied to Arq 171 Studies
Advanced Imaging Techniques for Cellular Response Analysis
Advanced imaging techniques provide powerful tools for visualizing and quantifying cellular events and responses to compound treatment in real-time or with high spatial resolution. Techniques such as fluorescence microscopy, confocal microscopy, and live-cell imaging can be used to monitor critical cellular processes affected by ARQ-171, such as cell cycle progression, apoptosis induction, and DNA damage response. While specific studies using advanced imaging with this compound were not detailed in the search results, these methodologies are broadly applied in cancer research to assess the efficacy and mechanism of therapeutic agents. For example, advanced MR imaging techniques are used in cancer studies wikidata.orgresearchgate.net. Cellular response analysis using imaging can involve tracking the localization and activation of key proteins in the E2F1 pathway, observing morphological changes indicative of apoptosis, or quantifying markers of DNA damage like γH2AX guidetopharmacology.org. Hyperpolarised carbon-13 MRI is an example of an advanced imaging technique capable of detecting cellular metabolites and assessing early tumor response to treatment wikidata.org. Applying such techniques to this compound studies could provide valuable insights into how the compound affects cellular behavior at a visual and quantitative level.
Omics Technologies (Genomics, Proteomics, Metabolomics) to Characterize Compound Effects
Omics technologies offer a comprehensive view of the molecular changes induced by a compound at the genomic, proteomic, and metabolomic levels. These approaches can help to fully characterize the impact of this compound on cellular systems.
Genomics: Genomic studies can identify changes in gene expression profiles following this compound treatment. This can reveal which genes, beyond E2F1 targets, are affected and provide a broader understanding of the transcriptional response. Comparative genomic analysis can also be used to identify genetic alterations, such as RB1 loss, that might influence dependency on the E2F1 pathway and thus sensitivity to this compound guidetopharmacology.org.
Proteomics: Proteomic analysis allows for the identification and quantification of proteins in a cell or tissue sample. Studying the proteomic changes induced by this compound can provide direct evidence of altered protein levels and post-translational modifications in the E2F1 pathway and related cellular processes. This can help validate findings from genomic studies and identify key protein mediators of the compound's effects.
Metabolomics: Metabolomics focuses on the global analysis of metabolites within a biological system. Changes in metabolite profiles upon this compound exposure can reflect alterations in cellular metabolism, which are often linked to changes in cell cycle and apoptosis. Hyperpolarised carbon-13 imaging, mentioned earlier, is a technique that can probe cellular metabolism wikidata.org.
Integrating data from these omics technologies can provide a systems-level understanding of how this compound perturbs cellular networks, offering insights into its mechanism of action and potential biomarkers of response or resistance. Multi-omics approaches are increasingly used to understand complex biological processes and the effects of interventions researchgate.netnih.govidrblab.netuniroma2.itfishersci.ca.
Gene Editing and Knockout Models for Pathway Validation
Gene editing techniques, such as CRISPR-Cas9, and the use of knockout or knockdown models are essential for validating the role of specific genes and pathways in the response to a compound like this compound. Given that this compound is proposed to act through the E2F1 pathway, using models where E2F1 is knocked down or knocked out is a critical methodological approach to confirm the dependency of this compound's activity on E2F1 guidetopharmacology.org. By eliminating or reducing E2F1 expression, researchers can determine if this compound still exerts its effects, thereby validating the centrality of E2F1 to its mechanism. Gene knockout models are widely used to study gene function and their roles in diseases like cancer . While the search results mention gene editing in the context of cardiovascular diseases researchgate.net and knockout models in general biological research uema.br, the specific application of these techniques to directly modify genes involved in the this compound response (other than the suggested E2F1 knockdown/knockout) was not extensively detailed. However, these methodologies are fundamental for dissecting the molecular pathways targeted by therapeutic agents and confirming the functional significance of key proteins like E2F1 in mediating the compound's effects. Studies in animal models with specific genetic modifications, such as sheep with different PRNP genotypes (though distinct from this compound compound studies), illustrate the use of genetically defined models in research idrblab.net.
Emerging Research Directions and Future Perspectives for Arq 171 Analogs
Investigation of Resistance Mechanisms to E2F1 Activation
Understanding the mechanisms by which cancer cells develop resistance to E2F1 activation is crucial for the effective application of compounds like ARQ-171. Research indicates that E2F1 itself can be upregulated in contexts of acquired resistance to other targeted therapies, such as BRAF inhibitors in melanoma. nih.gov In such cases, elevated E2F1 expression has been linked to increased expression of insulin-like growth factor 1 receptor (IGF-1R), suggesting that targeting both E2F1 and IGF-1R pathways might be a strategy to overcome resistance in melanoma. nih.gov The complexity of tumor heterogeneity and the influence of the tumor microenvironment are also considered factors that can contribute to varied responses and potential resistance to E2F1 pathway activation.
Preclinical Combinatorial Research Strategies
The mechanism of action of this compound, which involves the activation of DNA damage response and checkpoint pathways, provides a strong rationale for exploring its use in combination therapies. uema.br Preclinical research strategies focus on combining this compound or its analogs with other agents to enhance efficacy and potentially overcome resistance.
Synergy with DNA-Damaging Agents
Given that this compound selectively induces apoptosis in cancer cells with irreparable DNA damage, combining it with agents that induce DNA damage is a logical preclinical strategy. The concept of synergistic interactions between E2F1 activation and DNA-damaging agents, such as platinum-based drugs, has been explored in a broader context of cancer research. While specific detailed data on this compound combinations were not extensively available in the reviewed literature, the mechanistic synergy suggests that DNA-damaging agents could potentiate the effect of this compound by increasing the burden of irreparable DNA damage in cancer cells, making them more susceptible to E2F1-mediated apoptosis.
Combinations with Other Pathway Inhibitors
Combinations of this compound or its analogs with inhibitors of other key signaling pathways are also being investigated preclinically. The potential for mechanistic complementarity is a driving factor in selecting such combinations. For instance, pairing E2F1 activators with PARP inhibitors has been suggested as a strategy to induce synthetic lethality, particularly in contexts where cancer cells have existing DNA repair deficits. The rationale is that inhibiting PARP further impairs DNA repair, increasing the reliance on E2F1-mediated apoptosis pathways activated by this compound.
While specific data tables detailing preclinical combination results for this compound were not found, the discussed strategies highlight the potential for synergistic interactions. A theoretical representation of such strategies could be outlined as follows:
| Combination Strategy | Rationale | Potential Outcome |
| This compound + DNA-Damaging Agent | Increase irreparable DNA damage, enhancing E2F1-mediated apoptosis. | Increased tumor cell death |
| This compound + PARP Inhibitor | Exploit DNA repair deficits for synthetic lethality via E2F1 activation. | Enhanced anti-tumor effect |
| This compound + IGF-1R Inhibitor | Counteract resistance mechanisms involving E2F1-mediated IGF-1R upregulation. nih.gov | Overcome resistance |
Repurposing or Novel Applications for E2F1 Activators Beyond Initial Indications
The primary focus of this compound research identified in the literature is its antineoplastic activity, specifically targeting cancer cells with DNA damage through E2F1 activation. While no explicit mentions of repurposing this compound for non-cancer indications were found, the core mechanism of selectively inducing cell death in cells with irreparable DNA damage could theoretically have applications in other disease contexts characterized by the accumulation of damaged cells. However, current research appears to be predominantly centered on its role in cancer therapy.
Theoretical Implications of E2F1 Activation for Cellular Homeostasis
E2F1 plays a multifaceted role in cellular homeostasis, acting as a critical regulator of the cell cycle, particularly the transition from G1 to S phase. Beyond cell cycle progression, E2F1 is involved in integrating cell division and growth, processes essential for maintaining homeostatic cell size during proliferation. Research indicates that E2F1 can regulate cellular growth through the activation of mTORC1 signaling, a mechanism that appears to be independent of key regulatory pathways involving Akt and TSC2.
In the context of cancer, the deregulation of E2F family transcription factors, including E2F1, is a common event that disrupts the delicate balance between cell proliferation and apoptosis necessary for normal tissue homeostasis. While E2F1 activation can promote proliferation, it also possesses the capacity to induce apoptosis, acting in both p53-dependent and independent manners. E2F1 can directly activate the transcription of pro-apoptotic genes while also potentially downregulating anti-apoptotic factors. Therefore, the controlled activation of E2F1 by agents like this compound in damaged cancer cells aims to leverage this apoptotic function to restore a semblance of cellular control and eliminate potentially harmful cells, highlighting the complex role of E2F1 in determining cell fate and maintaining tissue integrity.
Conclusion
Summary of Key Academic Contributions of ARQ-171 Research
Research into the chemical compound this compound primarily centered on its potential as a novel therapeutic agent in oncology. A key academic contribution lies in its proposed mechanism of action, which was designed to selectively target and eliminate cancer cells. This compound was developed as an E2F-1 pathway activator, part of ArQule's Activated Checkpoint Therapy® program nih.gov. The underlying principle was the direct activation of DNA damage response and checkpoint pathways, which are believed to be regulated by the E2F-1 protein drugbank.comcancer.gov. By inducing the expression of E2F transcription factor 1, this compound aimed to activate the E2F1-mediated checkpoint process cancer.gov. This mechanism was hypothesized to restore the ability of cancer cells to recognize DNA damage and subsequently initiate apoptosis, or programmed cell death, while sparing normal cells drugbank.comcancer.gov. This approach represented an academic exploration into leveraging intrinsic cellular checkpoint mechanisms for targeted cancer therapy, independent of p53 mediated tumor suppression cancer.gov. This compound was investigated for its use and treatment in solid tumors and was one of ArQule's lead products in human clinical trials nih.govdrugbank.com.
Q & A
Q. What is the molecular mechanism of ARQ-171 in activating the E2F1 pathway, and how does this relate to its antineoplastic activity?
this compound induces E2F1 expression, a transcription factor regulating genes involved in the G1/S cell cycle transition. By activating the E2F1-mediated checkpoint, it selectively triggers apoptosis in cancer cells with irreparable DNA damage while sparing healthy cells . Methodologically, researchers should validate this mechanism using:
- Knockdown/knockout models (e.g., siRNA targeting E2F1) to confirm dependency.
- Cell cycle analysis (flow cytometry) to quantify G1/S arrest.
- DNA damage markers (e.g., γH2AX immunofluorescence) to correlate apoptosis with genomic instability.
Q. How should researchers design in vitro and in vivo experiments to evaluate this compound’s efficacy?
- In vitro : Use cancer cell lines with varying p53 status to assess p53-independent activity. Include dose-response assays (IC50 calculations) and combination studies with DNA-damaging agents (e.g., cisplatin) .
- In vivo : Employ xenograft models with controlled DNA damage induction (e.g., via irradiation). Monitor tumor regression and survival endpoints, ensuring statistical power through adequate sample sizes (e.g., n ≥ 8 per group) .
Q. What biomarkers are critical for assessing this compound response, and how can they be validated?
Key biomarkers include:
- E2F1 expression levels (qPCR, Western blot).
- Apoptotic markers (e.g., cleaved caspase-3).
- DNA damage repair proteins (e.g., BRCA1/2). Validate these using orthogonal methods (e.g., immunohistochemistry vs. transcriptomics) and correlate with clinical outcomes in patient-derived models .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across different cancer models?
Discrepancies may arise due to tumor heterogeneity or microenvironmental factors. To address this:
- Comparative genomic analysis : Identify mutations (e.g., RB1 loss) that modulate E2F1 pathway dependency.
- Co-culture systems : Incorporate stromal cells to mimic tumor-microenvironment interactions.
- Meta-analysis : Aggregate data from public repositories (e.g., TCGA) to stratify responsive subtypes .
Q. What methodological frameworks are recommended for studying this compound in combination therapies?
Use synergy scoring models (e.g., Chou-Talalay method) to quantify interactions with chemotherapies or targeted agents. Prioritize combinations based on:
- Mechanistic complementarity (e.g., pairing with PARP inhibitors for synthetic lethality).
- Pharmacokinetic compatibility : Ensure overlapping therapeutic windows via preclinical PK/PD modeling .
Q. How can researchers optimize experimental conditions to minimize off-target effects of this compound?
- Proteomic profiling : Use mass spectrometry to identify unintended kinase interactions.
- CRISPR screens : Identify genetic modifiers of this compound toxicity.
- Toxicogenomics : Compare transcriptomic profiles of treated vs. untreated normal tissues .
Data Analysis & Reproducibility
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?
- Non-linear regression models (e.g., log-logistic curves for IC50).
- Time-to-event analysis (Kaplan-Meier plots) for survival studies.
- Multivariate regression to control for confounding variables (e.g., tumor volume baseline) .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Document batch-specific reagent details (e.g., cell line authentication, serum lot numbers).
- Open-source data sharing : Deposit raw datasets in repositories like Figshare or Zenodo.
- Independent replication : Collaborate with external labs to validate key findings .
Translational Challenges
Q. What strategies are effective for identifying resistance mechanisms to this compound?
Q. How should researchers address interspecies variability in this compound pharmacokinetics during preclinical development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
